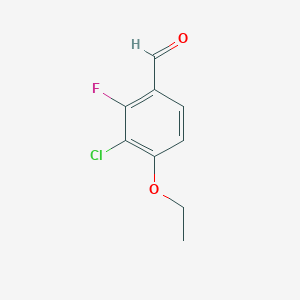

3-Chloro-4-ethoxy-2-fluorobenzaldehyde

説明

“3-Chloro-4-ethoxy-2-fluorobenzaldehyde” is a chemical compound with the molecular formula C9H8ClFO2 . It is a liquid with a molecular weight of 202.61 . This compound is used as an intermediate in the synthesis of various other compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFO2/c1-2-13-9-7 (10)4-3-6 (5-12)8 (9)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid . The compound has a molecular weight of 202.61 .科学的研究の応用

Synthesis of Herbicide Intermediates

One significant application of related compounds to 3-Chloro-4-ethoxy-2-fluorobenzaldehyde is in the synthesis of herbicide intermediates. For instance, a study details the preparation of a key intermediate of herbicides through the oxidation of a pyrazole derivative, highlighting the role of similar chloro-fluoro benzaldehydes in agricultural chemistry (Zhou Yu, 2002).

Antioxidant Activity Studies

Another application involves the synthesis and biological evaluation of thiazolidin-4-one derivatives, where 4-Fluorobenzaldehyde, closely related to the compound of interest, was used to prepare derivatives that exhibited promising antioxidant activity (Ahmed O. H. El Nezhawy et al., 2009).

Conductive Polymer Synthesis

Research into the synthesis of bis-aldehyde monomers for producing electrically conductive pristine polyazomethines showcases the use of similar benzaldehydes as precursors for advanced materials. This study underlines the potential for such compounds in creating new polymeric materials with significant electrical conductivity (A. Hafeez et al., 2019).

Environmental Applications

The treatment of wastewater containing aromatic fluoride compounds from the manufacturing of similar benzaldehydes demonstrates an environmental application. This research found that macroporous resin could effectively remove these compounds, showcasing a method for managing industrial waste and recycling valuable chemical intermediates (L. Xiaohong, Ltd Hangzhou, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-ethoxy-2-fluorobenzaldehyde”, indicates that it is combustible and may cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

作用機序

Target of Action

Similar compounds have been used as synthetic intermediates , suggesting that this compound may interact with a variety of molecular targets.

Mode of Action

Fluorobenzaldehydes, a class of compounds to which this molecule belongs, can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .

Biochemical Pathways

The compound’s potential to form schiff base compounds suggests it may influence pathways involving these structures .

Result of Action

The potential formation of schiff base compounds suggests it may have antimicrobial effects .

特性

IUPAC Name |

3-chloro-4-ethoxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-7-4-3-6(5-12)9(11)8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGRZFNYYFHAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)

![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)